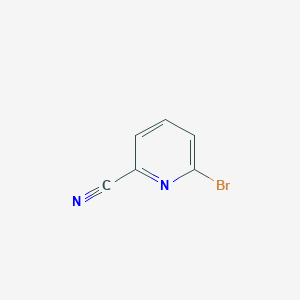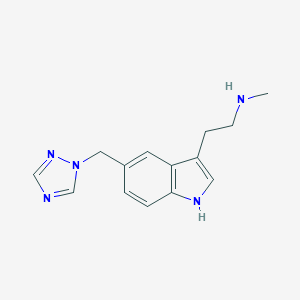
1-Boc-4-methylpiperazine
Vue d'ensemble
Description
1-Boc-4-methylpiperazine is a hydrophobic compound that is structurally modified from the tetracyclic family of drugs . It is an N-Boc protected piperazine .
Molecular Structure Analysis
The molecular formula of 1-Boc-4-methylpiperazine is C10H20N2O2 . Its molecular weight is 200.27800 . The structure includes a piperazine ring with a tert-butyl group and a methyl group attached to it .Chemical Reactions Analysis
1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . It can also undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base .Physical And Chemical Properties Analysis
The density of 1-Boc-4-methylpiperazine is 1.023 g/cm3 . It has a boiling point of 254.8ºC at 760 mmHg .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is a key component of several blockbuster drugs . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Synthesis of Novel Organic Compounds
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
C–H Functionalization
Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new possibilities for the synthesis of functionalized piperazines.
Biological Evaluation
The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
X-ray Diffraction Studies
The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . This helps in understanding the molecular structure and conformation of these compounds.
Heterocyclic Chemistry
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Photoredox Chemistry
Piperazines are also used in photoredox chemistry, which involves the use of light to catalyze redox reactions .
Synthesis of Biologically Active Compounds
Compounds such as crizotinib, a drug used in the treatment of certain types of cancer, can be synthesized using tert-butyl-4-methylpiperazine-1-carboxylate as an intermediate .
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .
Mécanisme D'action
Target of Action
1-Boc-4-methylpiperazine, also known as Tert-butyl 4-methylpiperazine-1-carboxylate, is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of these compounds are often the inhibitory GABA (γ-aminobutyric acid) receptors .
Mode of Action
The mode of action of piperazine derivatives is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA receptors .
Biochemical Pathways
The interaction of piperazine derivatives with GABA receptors affects the neurotransmission pathways in the nervous system . By acting as an agonist at these receptors, these compounds can alter the balance of neurotransmitters, leading to various downstream effects such as muscle relaxation and sedation .
Pharmacokinetics
The pharmacokinetic properties of piperazine derivatives can vary widely depending on their specific chemical structure . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The molecular and cellular effects of piperazine derivatives’ action can include changes in neurotransmitter levels, alterations in neuronal firing patterns, and effects on muscle contraction . These changes can lead to the observed pharmacological effects of these compounds, such as their antiparasitic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperazine derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual variations in metabolism and excretion can also influence the compound’s efficacy and potential side effects .
Propriétés
IUPAC Name |
tert-butyl 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFMIDIQXELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464713 | |
| Record name | 1-Boc-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-methylpiperazine | |
CAS RN |
53788-49-1 | |
| Record name | 1-Boc-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the conformational flexibility observed in the 1-Boc-4-methylpiperazine group within the studied compound?
A1: The research paper describes the crystal structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains the 1-Boc-4-methylpiperazine group. The study reveals that the piperazine ring within this group adopts a chair conformation. Interestingly, the tert-butyl 4-methylpiperazine-1-carboxylate group exhibits disorder over two sets of sites in one of the two independent molecules present in the asymmetric unit []. This conformational flexibility could be significant for potential interactions with biological targets, as it might allow the molecule to adapt to binding sites with varying shapes and properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


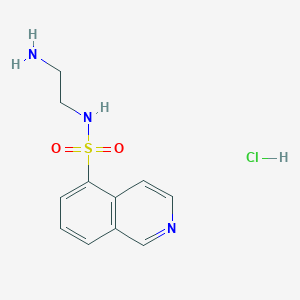
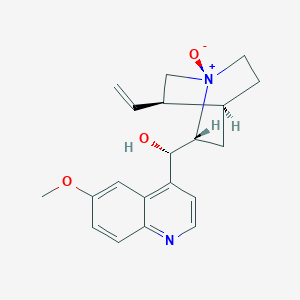
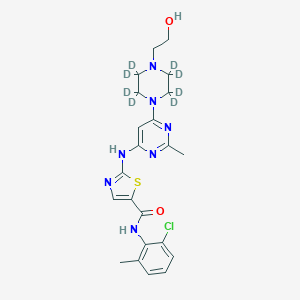
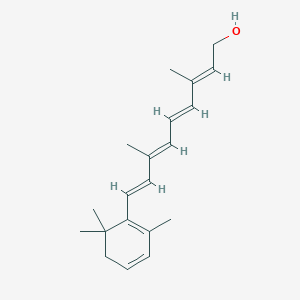

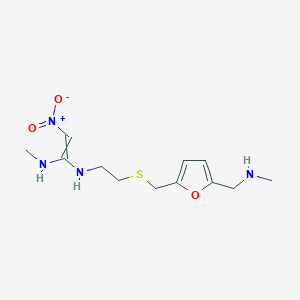
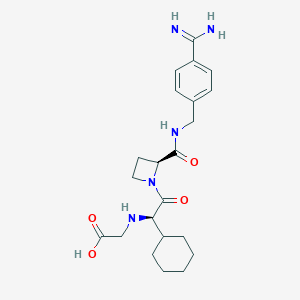

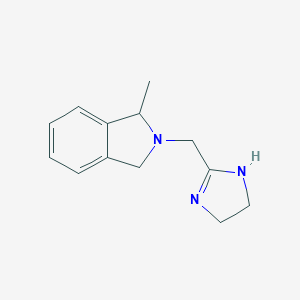
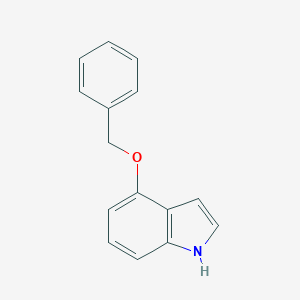
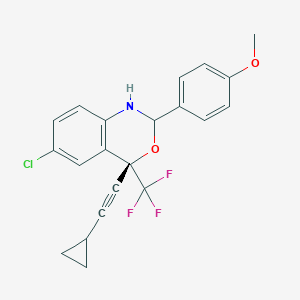
![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
